5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Description

Chemical Structure and Key Features

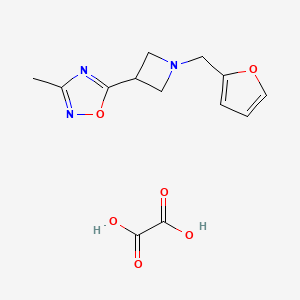

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a heterocyclic compound comprising:

- A 1,2,4-oxadiazole core substituted with a methyl group at position 2.

- An azetidine (4-membered nitrogen-containing ring) at position 5, functionalized with a furan-2-ylmethyl group.

- The oxalate salt form enhances solubility and stability for pharmaceutical applications .

Synthesis and Physicochemical Properties

Synthesis typically involves multi-component cycloaddition reactions, similar to methods used for other oxadiazole derivatives (e.g., condensation of acetonyl oxadiazoles with aldehydes and urea) . Key properties include:

- Molecular weight: ~363.3 g/mol (oxalate salt).

- Lipophilicity: Moderate, due to the furan and azetidine moieties.

- Solubility: Improved in polar solvents (e.g., DMF, MeCN) compared to non-salt forms .

Properties

IUPAC Name |

5-[1-(furan-2-ylmethyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.C2H2O4/c1-8-12-11(16-13-8)9-5-14(6-9)7-10-3-2-4-15-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJPDTRDRZWHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Furan-2-ylmethyl Azetidine: This step involves the reaction of furan-2-carbaldehyde with an appropriate azetidine precursor under specific conditions to form the furan-2-ylmethyl azetidine intermediate.

Cyclization to Form Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This step may involve the use of reagents such as hydrazine derivatives and appropriate catalysts.

Oxalate Formation: Finally, the oxadiazole compound is reacted with oxalic acid or its derivatives to form the oxalate salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The azetidine ring can be reduced to form corresponding amines.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Hydrolysis: The oxalate salt can be hydrolyzed to release the free oxadiazole compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Variations

Azetidine- and oxadiazole-containing compounds exhibit diverse pharmacological and physicochemical profiles depending on substituents. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Insights

Lipophilicity :

- The furan-2-ylmethyl group in the target compound provides moderate lipophilicity, advantageous for membrane permeability compared to brominated aryl analogs (e.g., ) .

- Benzyl substituents (e.g., 2-methylbenzyl in ) increase hydrophobicity, which may limit aqueous solubility but enhance tissue penetration .

- This contrasts with benzotriazole-containing oxadiazoles (), where planar aromatic systems may resist metabolic degradation . Ether-linked derivatives () show improved stability due to reduced susceptibility to enzymatic cleavage .

Toxicity :

Biological Activity

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan, azetidine, and oxadiazole rings, which may contribute to its pharmacological properties. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-[1-(furan-2-ylmethyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole; oxalic acid |

| Molecular Formula | CHNOCHO |

| Molecular Weight | 267.29 g/mol |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The mechanism of action typically involves disruption of bacterial cell walls or inhibition of essential enzymes.

A study highlighted the synthesis of various oxadiazole derivatives, demonstrating that certain compounds showed potent activity against Mycobacterium tuberculosis (Mtb). For instance, compound 3a demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL against Mtb strain H37Rv .

In another investigation focused on oxadiazole derivatives, it was reported that these compounds possess varying degrees of activity against different bacterial strains, suggesting that structural modifications can enhance their efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound may induce apoptosis in cancer cells through specific signaling pathways or inhibit cell proliferation.

For example, a review on the biological activity of oxadiazole derivatives noted their ability to act as effective anticancer agents by targeting various pathways involved in tumor growth and metastasis . The unique structural features of the compound may allow it to interact with specific receptors or enzymes critical for cancer cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds as potent EthR inhibitors with reduced metabolism and enhanced solubility. One compound exhibited an EC value of 0.072 μM and a favorable pharmacokinetic profile .

- Cancer Cell Studies : Research conducted by Kumar et al. (2011) emphasized the significance of heterocyclic compounds like oxadiazoles in drug design for cancer therapy. The study reported that certain derivatives could effectively induce apoptosis in various cancer cell lines .

- Comparative Analysis : A comparative study highlighted that while similar compounds like benzothiazole derivatives also show antimicrobial and anticancer activities, the presence of the furan and azetidine rings in the target compound may confer unique advantages in terms of selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.